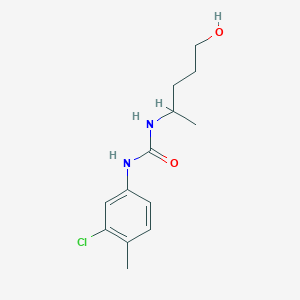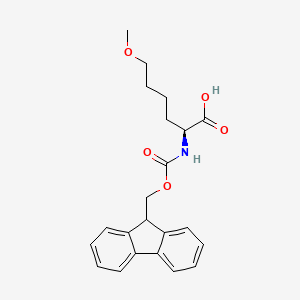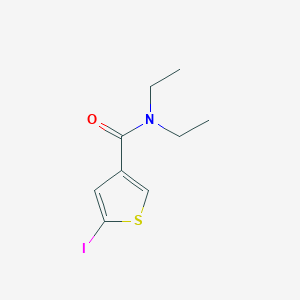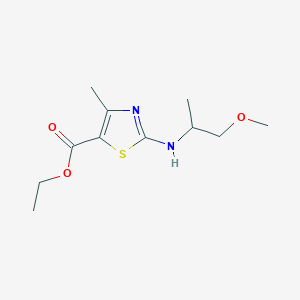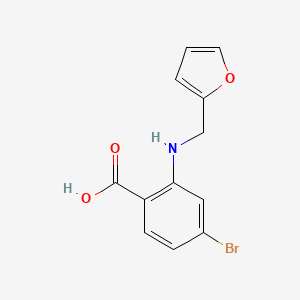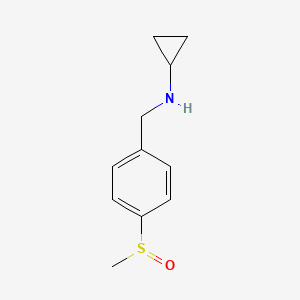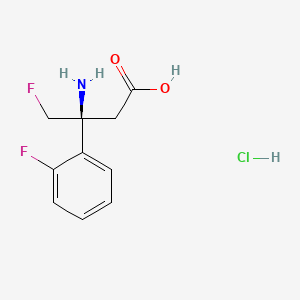
(S)-3-Amino-4-fluoro-3-(2-fluorophenyl)butanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-Amino-4-fluoro-3-(2-fluorophenyl)butanoic acid hydrochloride is a chemical compound with the molecular formula C10H13ClFNO2 It is a derivative of butanoic acid and contains both amino and fluorophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-4-fluoro-3-(2-fluorophenyl)butanoic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate:
Amino Group Introduction:
Butanoic Acid Derivative Formation: The final step involves the formation of the butanoic acid derivative by reacting the amino-fluorophenyl compound with butanoic acid under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction conditions and improve efficiency.
Purification Steps: Employing various purification techniques such as crystallization, distillation, and chromatography to obtain the final product with high purity.
化学反応の分析
Types of Reactions
(S)-3-Amino-4-fluoro-3-(2-fluorophenyl)butanoic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Substitution Reagents: Such as halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution Products: Compounds with different functional groups replacing the original ones.
科学的研究の応用
(S)-3-Amino-4-fluoro-3-(2-fluorophenyl)butanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic applications, including its effects on neurological and metabolic pathways.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-3-Amino-4-fluoro-3-(2-fluorophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Some similar compounds to (S)-3-Amino-4-fluoro-3-(2-fluorophenyl)butanoic acid hydrochloride include:
®-3-Amino-4-(2-fluorophenyl)butanoic acid: A stereoisomer with different spatial arrangement of atoms.
3-Amino-4-(2-chlorophenyl)butanoic acid: A compound with a chlorine atom instead of a fluorine atom.
3-Amino-4-(2-bromophenyl)butanoic acid: A compound with a bromine atom instead of a fluorine atom.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of fluorine atoms, which can significantly influence its chemical properties and biological activity compared to similar compounds.
特性
分子式 |
C10H12ClF2NO2 |
|---|---|
分子量 |
251.66 g/mol |
IUPAC名 |
(3S)-3-amino-4-fluoro-3-(2-fluorophenyl)butanoic acid;hydrochloride |
InChI |
InChI=1S/C10H11F2NO2.ClH/c11-6-10(13,5-9(14)15)7-3-1-2-4-8(7)12;/h1-4H,5-6,13H2,(H,14,15);1H/t10-;/m1./s1 |
InChIキー |
HXBRWRAGEMVKSY-HNCPQSOCSA-N |
異性体SMILES |
C1=CC=C(C(=C1)[C@@](CC(=O)O)(CF)N)F.Cl |
正規SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)(CF)N)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


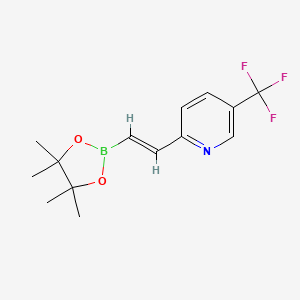

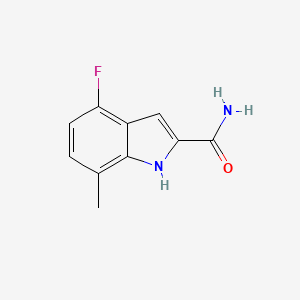


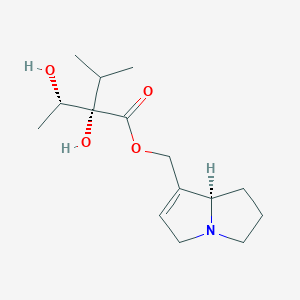
![6,9-Dichloro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one](/img/structure/B14905194.png)
